molecular formula C20H30F2O5 B219326 10,10-Difluorothromboxane A2 CAS No. 121573-36-2

10,10-Difluorothromboxane A2

Cat. No. B219326
CAS RN: 121573-36-2
M. Wt: 388.4 g/mol
InChI Key: GJCWJHMKKPOZIY-ZRUQSMBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10,10-Difluorothromboxane A2 is a synthetic analog of thromboxane A2, which is a potent vasoconstrictor and platelet activator. It has been studied for its potential use in scientific research due to its ability to mimic the effects of thromboxane A2 without the associated side effects.

Mechanism of Action

10,10-Difluorothromboxane A2 acts as a potent agonist of the thromboxane A2 receptor, which is a G protein-coupled receptor. Activation of this receptor leads to the activation of platelets and vasoconstriction. Additionally, it has been shown to have an effect on other cellular processes, such as inflammation and apoptosis.
Biochemical and Physiological Effects:
10,10-Difluorothromboxane A2 has been shown to have similar biochemical and physiological effects to thromboxane A2. It activates platelets and causes vasoconstriction, which can lead to an increased risk of thrombosis. Additionally, it has been shown to have an effect on other cellular processes, such as inflammation and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 10,10-Difluorothromboxane A2 in lab experiments is that it has a longer half-life than thromboxane A2, which allows for more stable and reproducible results. Additionally, it does not have the associated side effects of thromboxane A2, such as bronchoconstriction and pulmonary hypertension. However, one limitation is that it is a synthetic analog and may not fully replicate the effects of thromboxane A2 in vivo.

Future Directions

There are several future directions for the use of 10,10-Difluorothromboxane A2 in scientific research. One area of interest is the role of thromboxane A2 in cancer progression and metastasis. Additionally, it may be useful in studying the effects of thromboxane A2 in other disease states, such as stroke and pulmonary hypertension. Further research is needed to fully understand the potential applications of 10,10-Difluorothromboxane A2 in scientific research.

Synthesis Methods

10,10-Difluorothromboxane A2 can be synthesized through a multi-step process starting with the reaction of 2-bromo-1,3-dimethylimidazolium tetrafluoroborate with 2,2-difluoro-1,3-dimethylimidazolidine. This intermediate is then reacted with 2,2,2-trifluoroethylamine to form the final product.

Scientific Research Applications

10,10-Difluorothromboxane A2 has been used in scientific research as a tool to study the physiological and biochemical effects of thromboxane A2. It has been shown to activate platelets and cause vasoconstriction, which are key functions of thromboxane A2. Additionally, it has been used to study the role of thromboxane A2 in various disease states, such as cardiovascular disease and cancer.

properties

CAS RN

121573-36-2

Product Name

10,10-Difluorothromboxane A2

Molecular Formula

C20H30F2O5

Molecular Weight

388.4 g/mol

IUPAC Name

(Z)-7-[(1S,3R,4R,5S)-7,7-difluoro-3-[(E,3S)-3-hydroxyoct-1-enyl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl]hept-5-enoic acid

InChI

InChI=1S/C20H30F2O5/c1-2-3-6-9-14(23)12-13-16-15(10-7-4-5-8-11-17(24)25)18-20(21,22)19(26-16)27-18/h4,7,12-16,18-19,23H,2-3,5-6,8-11H2,1H3,(H,24,25)/b7-4-,13-12+/t14-,15+,16+,18-,19-/m0/s1

InChI Key

GJCWJHMKKPOZIY-ZRUQSMBYSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H]2C([C@@H](O1)O2)(F)F)C/C=C\CCCC(=O)O)O

SMILES

CCCCCC(C=CC1C(C2C(C(O1)O2)(F)F)CC=CCCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC1C(C2C(C(O1)O2)(F)F)CC=CCCCC(=O)O)O

synonyms

10,10-difluoro-TXA2
10,10-difluorothromboxane A2
10,10-difluorothromboxane A2, (5E,9alpha,11alpha,13E,15R)-isomer
10,10-difluorothromboxane A2, (5E,9alpha,11alpha,13E,15S)-isomer
10,10-difluorothromboxane A2, (5Z,9alpha,11alpha,13E,15R)-isome

Origin of Product

United States

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